(Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one
Description
(Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one is an organic compound that features a piperidine ring, a phenyl group, and a propenone moiety
Properties
IUPAC Name |
(Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-16-11-7-8-12-18(16)17(19)14(2)13-15-9-5-4-6-10-15/h4-6,9-10,13,16H,3,7-8,11-12H2,1-2H3/b14-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZHALHZLRDQL-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C(=O)/C(=C\C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one typically involves the reaction of 2-ethylpiperidine with a suitable precursor such as 2-methyl-3-phenylprop-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylpropane
- 1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-ol
- 1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-amine
Uniqueness
(Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one is unique due to its specific configuration and the presence of both a piperidine ring and a propenone moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
